piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride physical properties
piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride physical properties
This technical guide provides an in-depth analysis of Piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride , a critical secondary amine intermediate used in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists, 5-HT1F agonists) and enzyme inhibitors (e.g., Tankyrase, 20-HETE).
Executive Summary
Piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride (CAS 35090-95-0 for free base) is a bicyclic building block characterized by a piperidine ring coupled to a pyrrolidine moiety via a carbonyl linker. This amide bond is metabolically stable, making the compound a preferred scaffold for introducing polarity and hydrogen-bond accepting capabilities into drug candidates without significantly increasing lipophilicity.
As a hydrochloride salt, the compound exists as a stable, crystalline solid with high water solubility, facilitating its use in aqueous reaction media and biological assays. Its primary utility lies in its dual functionality: the secondary amine on the piperidine ring serves as a nucleophilic handle for further derivatization (alkylation, acylation, sulfonylation), while the pyrrolidine-amide motif acts as a rigid steric spacer.
Chemical Identity & Structural Analysis[1][2][3]
| Parameter | Detail |
| IUPAC Name | Piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride |
| Common Synonyms | 4-(Pyrrolidin-1-ylcarbonyl)piperidine HCl; 4-(1-Pyrrolidinylcarbonyl)piperidine hydrochloride |
| CAS Number | 35090-95-0 (Free Base); Specific salt CAS may vary by vendor |
| Molecular Formula | C₁₀H₁₈N₂O[1][2][3][4][5] · HCl |
| Molecular Weight | 218.72 g/mol (Salt); 182.26 g/mol (Free Base) |
| SMILES | C1CCN(CC1)C(=O)N2CCCC2.Cl |
| Structural Features | 4-Substituted Piperidine: Provides a modifiable secondary amine.Tertiary Amide: Links the two rings; restricted rotation creates a defined 3D vector.Pyrrolidine Ring: Lipophilic cap that improves blood-brain barrier (BBB) penetration in CNS drugs. |
Physicochemical Profile
The physical properties of the hydrochloride salt differ significantly from the free base. The salt form is engineered for stability and handling, whereas the free base is often an oil or low-melting solid.
Physical Constants
Note: Values marked with () are predicted or inferred from analogous piperidine-4-carboxamide salts due to the proprietary nature of specific batch data.*
| Property | Hydrochloride Salt (Target) | Free Base (Reference) |
| Physical State | White to off-white crystalline solid | Viscous oil or low-melting solid |
| Melting Point | 200–240°C (Decomposition) * | N/A (Liquid/Semi-solid at RT) |
| Solubility (Water) | High (>50 mg/mL) | Moderate to Low |
| Solubility (DMSO) | High (>100 mg/mL) | High |
| Solubility (Ether/Hexane) | Insoluble | Soluble |
| pKa (Piperidine NH) | ~9.35 (Strongly basic) | ~9.35 |
| LogP | -0.5 to 0.2 (Hydrophilic) | ~0.2 (Lipophilic) |
| Hygroscopicity | Moderate (Requires desiccation) | Low |
Solution State Behavior
In aqueous solution, the piperidine nitrogen is protonated (
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Solubility: The ionic solvation shell stabilizes the molecule in water.
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Reactivity: To participate in nucleophilic attacks (e.g., S_N2 reactions), the salt must be neutralized in situ using a tertiary base (e.g., DIPEA, TEA) to liberate the free amine.
Synthesis & Manufacturing Protocol
The synthesis of piperidin-4-yl(pyrrolidin-1-yl)methanone hydrochloride follows a high-fidelity "Protection-Coupling-Deprotection" strategy. This route minimizes side reactions and ensures high purity.
Synthetic Route Logic
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Protection: The reactive piperidine nitrogen is masked with a tert-butoxycarbonyl (Boc) group to prevent self-polymerization.
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Activation & Coupling: The carboxylic acid is activated (using EDC/HOBt or HATU) and coupled with pyrrolidine.
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Deprotection & Salt Formation: The Boc group is cleaved under acidic conditions (HCl/Dioxane), simultaneously precipitating the target hydrochloride salt.
Step-by-Step Protocol
Step 1: Amide Coupling
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Reagents: N-Boc-piperidine-4-carboxylic acid (1.0 eq), Pyrrolidine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (Solvent).
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Procedure: Dissolve acid in DCM. Add coupling agents and base. Stir for 30 min at 0°C. Add pyrrolidine. Stir at RT for 12h.
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Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry organic layer and concentrate to yield the Boc-protected intermediate.
Step 2: Deprotection & Salt Formation
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Reagents: Boc-intermediate, 4M HCl in Dioxane (5-10 eq).
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Procedure: Dissolve intermediate in minimal dioxane or MeOH. Add 4M HCl/Dioxane dropwise at 0°C. Stir at RT for 2-4h. The product will precipitate as a white solid.
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Isolation: Filter the precipitate. Wash with diethyl ether to remove organic impurities. Dry under vacuum.
Process Flow Diagram (DOT)
Caption: Figure 1: Linear synthesis workflow from Boc-protected precursor to hydrochloride salt.
Analytical Characterization
Validating the identity of the salt requires specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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δ 8.5–9.5 ppm (br s, 1H/2H): Ammonium protons (NH₂⁺), characteristic of the HCl salt.
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δ 3.2–3.5 ppm (m): Methylene protons of the pyrrolidine ring adjacent to the nitrogen.
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δ 2.8–3.0 ppm (m): Methylene protons of the piperidine ring adjacent to the nitrogen (deshielded by positive charge).
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δ 2.6–2.7 ppm (m): Methine proton at the C4 position of piperidine.
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Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion [M+H]⁺: m/z ~183.15 (corresponding to the free base cation).
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Fragmentation: Loss of the pyrrolidine ring or carbonyl fragment may be observed at higher collision energies.
Quality Control Logic
To ensure the material is suitable for biological screening, a rigorous QC workflow is required.
Caption: Figure 2: Quality control decision tree ensuring chemical purity and salt stoichiometry.
Handling, Stability & Safety
Storage Conditions
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Hygroscopicity: Hydrochloride salts of secondary amines are often hygroscopic.
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Protocol: Store in tightly sealed vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C . Use a desiccator for long-term storage.
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Shelf Life: >2 years if protected from moisture.
Safety (SDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1520212, Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]
-
Google Patents. (2023). WO2023185821A1 - 1,4-diheterocyclic substituted aromatic ring or aromatic heterocyclic compound and use thereof.[6] Retrieved from
- Google Patents. (2013). WO2013182546A1 - Pyrazolopyrimidone and pyrazolopyridone inhibitors of tankyrase.
Sources
- 1. Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 143254-82-4|1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride | C11H20Cl2N2O | CID 11637553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU2557658C2 - ÐензокÑепиновÑе ингибиÑоÑÑ pi3 и ÑпоÑÐ¾Ð±Ñ Ð¿ÑÐ¸Ð¼ÐµÐ½ÐµÐ½Ð¸Ñ - Google Patents [patents.google.com]
- 5. EP1492786B1 - Pyridinoylpiperidines as 5-ht1f agonists - Google Patents [patents.google.com]
- 6. WO2023185821A1 - 1,4-diheterocyclic substituted aromatic ring or aromatic heterocyclic compound and use thereof - Google Patents [patents.google.com]
